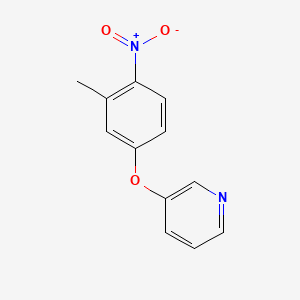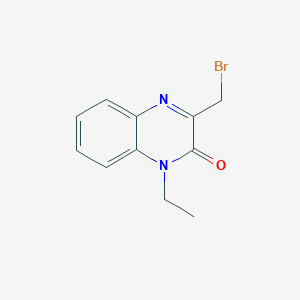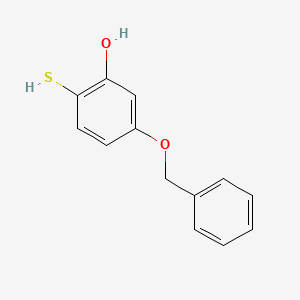
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl chloroacetate with aluminum chloride as a catalyst, typically conducted at temperatures between 120-140°C . Another method includes the reaction of 4-chloro-3-methylphenyl chloroacetate under similar conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or hydroxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often used as catalysts.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
- 2’-Hydroxy-5’-chloroacetophenone
- 2-Acetyl-4-chlorophenol
- 5-Chloro-2-hydroxyacetophenone
Comparison: 1-(4-chloro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H9ClO2 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 |
Clave InChI |
GNXYSNCDSGDLCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)O)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Chlorobut-1-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8393733.png)



![1-[4-Hydroxy-3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-ethanone](/img/structure/B8393748.png)


![Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-](/img/structure/B8393773.png)


![(2S)-2-({[benzyl(methyl)amino]carbonyl}amino)-3,3-dimethylbutanoic Acid](/img/structure/B8393792.png)


![1-Azabicyclo[2.2.2]octan-3-yl 1-phenylcyclohexane-1-carboxylate](/img/structure/B8393809.png)
